molecular formula C20H23NS3 B12713807 2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine CAS No. 156000-22-5

2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine

Cat. No.: B12713807
CAS No.: 156000-22-5
M. Wt: 373.6 g/mol
InChI Key: KKJPYXOFTLNARN-UHFFFAOYSA-N
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Description

2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is a complex organic compound that features a thiazolidine ring fused with a dithiolane ring and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-1,3-dithiolane with ethyl bromoacetate to form an intermediate, which is then reacted with thiazolidine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the cleavage of the dithiolane ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl groups or the thiazolidine ring, often using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cleaved dithiolane derivatives.

    Substitution: Alkylated thiazolidine derivatives.

Scientific Research Applications

2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase, which is involved in melanin production.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with molecular targets such as enzymes. For example, its inhibitory effect on tyrosinase is due to its ability to bind to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This binding is facilitated by the compound’s unique structural features, which allow it to fit into the enzyme’s active site and block its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dithiolane: Shares the dithiolane ring but lacks the thiazolidine ring.

    2-Phenyl-1,3-dithiane: Similar structure but with a dithiane ring instead of a dithiolane ring.

    4-(1,3-Dithiolan-2-yl)phenol: Contains a dithiolane ring attached to a phenol group.

Uniqueness

2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is unique due to the combination of the thiazolidine and dithiolane rings, which imparts distinct chemical and biological properties

Properties

CAS No.

156000-22-5

Molecular Formula

C20H23NS3

Molecular Weight

373.6 g/mol

IUPAC Name

2-phenyl-2-[2-(2-phenyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine

InChI

InChI=1S/C20H23NS3/c1-3-7-17(8-4-1)19(21-13-14-22-19)11-12-20(23-15-16-24-20)18-9-5-2-6-10-18/h1-10,21H,11-16H2

InChI Key

KKJPYXOFTLNARN-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1)(CCC2(SCCS2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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